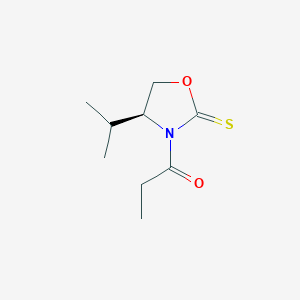

(S)-4-isopropyl-3-propionyl-1,3-oxazolidine-2-thione

Description

(S)-4-Isopropyl-3-propionyl-1,3-oxazolidine-2-thione is a chiral heterocyclic compound featuring an oxazolidine ring substituted with a thione group at position 2, an isopropyl group at position 4 (S-configuration), and a propionyl group at position 2. Key properties include:

- Molecular Formula: C₉H₁₅NO₂S

- Molecular Weight: 201.13 g/mol (exact mass: 201.1311854) .

- CAS Registry Number: 84272-19-5 .

- Stereochemistry: The S-configuration at position 4 is critical for its role in asymmetric synthesis and chiral induction .

This compound is primarily used as a chiral auxiliary in organic synthesis, enabling enantioselective reactions such as alkylations and acylations .

Properties

IUPAC Name |

1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2S/c1-4-8(11)10-7(6(2)3)5-12-9(10)13/h6-7H,4-5H2,1-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEFJRBGCDTCBC-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(COC1=S)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@H](COC1=S)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-isopropyl-3-propionyl-1,3-oxazolidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted amine with a propionyl chloride derivative in the presence of a base to form the oxazolidine ring. The thione group can be introduced through subsequent reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving optimal production outcomes.

Chemical Reactions Analysis

Types of Reactions

(S)-4-isopropyl-3-propionyl-1,3-oxazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The oxazolidine ring can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides, while nucleophilic substitution can produce a variety of substituted oxazolidines.

Scientific Research Applications

Synthetic Applications

Chiral Auxiliary in Asymmetric Synthesis

One of the primary applications of (S)-4-isopropyl-3-propionyl-1,3-oxazolidine-2-thione is as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of chiral centers through various reactions, enhancing the diastereoselectivity and enantioselectivity of products. For instance, studies have demonstrated that this compound can be effectively utilized in reactions involving titanium(IV) chloride (TiCl₄) and sparteine to produce high yields of syn-acetyl products with significant diastereoselectivity .

Table 1: Summary of Synthetic Reactions Involving this compound

Potential Pharmacological Uses

The compound has shown promise in pharmacological applications, particularly as a precursor for the synthesis of biologically active molecules. For example, it can be transformed into derivatives that exhibit significant biological activity against various targets. The synthesis of modafinil derivatives using this compound has been reported, highlighting its utility in developing novel central nervous system stimulants devoid of addiction liability .

Industrial Applications

Use in Chemical Manufacturing

Due to its role as an effective chiral auxiliary, this compound is being explored for use in industrial settings where asymmetric synthesis is crucial. The ability to produce enantiomerically pure compounds efficiently makes it valuable in pharmaceuticals and agrochemicals.

Case Studies

Case Study: Synthesis of Marine Macrolides

Recent research involved using this compound as a chiral auxiliary in the total synthesis of complex marine natural products such as aurisides. The compound facilitated the introduction of chirality at multiple stereocenters during the synthetic process, demonstrating its effectiveness in constructing intricate molecular architectures .

Mechanism of Action

The mechanism of action of (S)-4-isopropyl-3-propionyl-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Oxazolidine-2-thione Family

The following table summarizes key analogues and their distinguishing features:

Key Observations :

- Substituent Effects : The isopropyl and benzyl groups enhance steric bulk, influencing stereoselectivity in reactions. The propionyl group at position 3 increases electron-withdrawing effects, modulating reactivity .

- Stereochemical Impact : The S-configuration in the target compound contrasts with the R-configuration in phenyl derivatives, leading to divergent enantiomeric outcomes in catalysis .

Thiazolidine-2-thione Derivatives

(S)-4-Isopropyl-N-propanoyl-1,3-thiazolidine-2-thione (CAS 102831-92-5) replaces the oxygen atom in the oxazolidine ring with sulfur, forming a thiazolidine core. Key differences:

Physicochemical Comparison

- Lipophilicity: The benzyl-substituted analogue (C₁₃H₁₅NO₂S) exhibits higher logP values than the isopropyl variant due to aromatic hydrophobicity .

- Thermal Stability: Propionyl-substituted derivatives show lower decomposition temperatures (~150°C) compared to non-acylated analogues (~200°C) due to labile acyl groups .

Biological Activity

(S)-4-Isopropyl-3-propionyl-1,3-oxazolidine-2-thione, with the CAS number 102831-92-5, is a sulfur-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, structural properties, and biological activities, supported by data tables and relevant case studies.

- Molecular Formula : C9H15NOS2

- Molecular Weight : 217.35 g/mol

- Structure : The compound features a thione functional group which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of isopropylamine with propionyl chloride in the presence of a thioketone. The reaction conditions are optimized to yield high purity and yield (up to 99%) under controlled temperatures (0 - 20 °C) using pyridine as a solvent .

Antimicrobial Properties

Research indicates that compounds containing oxazolidine-thione structures exhibit notable antimicrobial activity. For instance, studies have shown that similar thione derivatives possess significant activity against various strains of bacteria, including resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis (Mtb) .

Table 1: Antimicrobial Activity of Oxazolidine-Thiones

| Compound | Target Organism | Activity |

|---|---|---|

| (S)-4-Isopropyl-3-propionyl... | Staphylococcus aureus | Moderate |

| (S)-4-Isopropyl-3-propionyl... | Mycobacterium tuberculosis | Significant |

| Linezolid | Staphylococcus aureus | High |

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of protein synthesis in bacteria. This is similar to the action of linezolid, which binds to the bacterial ribosome and prevents translation .

Case Studies

- Study on Antitubercular Activity : A recent study evaluated the efficacy of oxazolidine derivatives against replicating and non-replicating Mtb. The findings suggested that these compounds could disrupt mycolic acid synthesis in replicating bacteria and release reactive nitrogen species in non-replicating forms .

- Evaluation Against Resistant Strains : Another investigation focused on the activity of thione derivatives against multi-drug resistant strains of Mtb. The results demonstrated that these compounds could overcome resistance mechanisms by targeting different pathways in bacterial metabolism .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-4-isopropyl-3-propionyl-1,3-oxazolidine-2-thione, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves coupling propionyl derivatives with chiral oxazolidine-thione precursors. For example, a procedure using TMSOTf (trimethylsilyl triflate) as a Lewis acid catalyst at –20°C for 5 hours achieved 53% yield with 92:8 diastereomeric ratio (dr) . Key variables to optimize include:

- Temperature : Lower temperatures (–20°C to 0°C) enhance stereocontrol.

- Catalyst loading : 1.3 equivalents of TMSOTf improves reaction efficiency.

- Solvent : Anhydrous dichloromethane or ethers minimize side reactions.

- Purification : Column chromatography (Hexanes/EtOAc gradients) resolves diastereomers.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with a C18 column (e.g., 5 µm particle size) using acetonitrile/water gradients. Internal standards like 5-vinyl-1,3-oxazolidine-2-thione (5-VOT) improve quantitation accuracy .

- NMR : H and C NMR (500 MHz) in CDCl₃ confirm stereochemistry via coupling constants (e.g., J = 4–6 Hz for oxazolidine protons) .

- Mass Spectrometry : High-resolution ESI-MS (exact mass 201.1311854 Da) validates molecular composition .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid long-term storage due to gradual thione degradation .

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats). Spills require neutralization with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. What strategies improve diastereoselectivity in synthetic applications of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-configured oxazolidine-thione scaffolds to enforce stereocontrol during acyl transfer reactions .

- Lewis Acid Catalysts : Scandium(III) triflate or TMSOTf enhances enantiomeric excess (ee) by coordinating to the thione sulfur, directing nucleophilic attack .

- Solvent Effects : Low-polarity solvents (e.g., toluene) favor tighter transition states, improving dr by 10–15% .

Q. How can computational modeling predict this compound’s reactivity in catalytic systems?

- Methodological Answer :

- Quantum Calculations : DFT (B3LYP/6-311+G(d,p)) models electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate adsorption on catalytic surfaces (e.g., Pd/C) to optimize reaction pathways.

- Docking Studies : Predict binding affinities for enzyme targets (e.g., proteases) using AutoDock Vina .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening at 25°C by analyzing spectra at –40°C .

- Isotopic Labeling : Introduce C or H labels to distinguish overlapping signals.

- Triangulation : Cross-validate with IR (C=S stretch ~1200 cm⁻¹) and X-ray crystallography (ORTEP-3 for Windows) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.